methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O8/c1-25(24(33)37-5)22(31)17-19(28-25)14(30)8-16-26(17)9-12(26)10-29(16)23(32)13-6-11-7-15(34-2)20(35-3)21(36-4)18(11)27-13/h6-8,12,27-28H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVARJHZBXHUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate, commonly referred to as Duocarmycin A, is a complex chemical compound with notable biological activities. This article explores its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Duocarmycin A is characterized by its intricate tetracyclic structure and multiple functional groups that contribute to its biological effects. The molecular formula is , and it has a molecular weight of approximately 477.5 g/mol . The compound features several key properties:
| Property | Value |
|---|---|
| Molecular Weight | 477.5 g/mol |
| XLogP3-AA | 2.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
Duocarmycin A exhibits potent cytotoxicity against various cancer cell lines. Its mechanism primarily involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action disrupts cellular processes and ultimately induces apoptosis in malignant cells .
Antitumor Activity
Numerous studies have demonstrated the antitumor efficacy of Duocarmycin A:
- In Vitro Studies : Research indicates that Duocarmycin A effectively inhibits the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the low nanomolar range.
- In Vivo Studies : Animal models treated with Duocarmycin A have shown significant tumor regression without severe toxicity, suggesting a favorable therapeutic window .
Case Studies
-
Case Study 1: Breast Cancer Treatment
- Objective : Evaluate the efficacy of Duocarmycin A in MCF-7 breast cancer cells.
- Results : Treatment led to a dose-dependent decrease in cell viability, with a notable increase in apoptosis markers.
- : Duocarmycin A demonstrates potential as a chemotherapeutic agent for breast cancer.
-
Case Study 2: Combination Therapy
- Objective : Assess the effects of Duocarmycin A in combination with conventional chemotherapeutics.
- Results : Synergistic effects were observed when Duocarmycin A was combined with doxorubicin, enhancing overall cytotoxicity.
- : Combination therapies involving Duocarmycin A may improve treatment outcomes in resistant cancer types.
Toxicological Profile
While Duocarmycin A shows promising antitumor activity, its safety profile is critical for clinical application:
- Toxicity Studies : Preliminary studies indicate that at therapeutic doses, Duocarmycin A exhibits minimal toxicity to normal cells compared to cancerous cells.
- Side Effects : Common side effects observed include mild gastrointestinal disturbances and transient hematological changes.
Scientific Research Applications
Antitumor Activity
Methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate exhibits notable antitumor properties by acting as a DNA alkylator. It forms covalent bonds with DNA strands leading to strand breaks and triggering apoptosis in cancer cells.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Duocarmycin A | Dioxo compound | DNA alkylator with antitumor properties |
| CC-486 (Azacitidine) | Nucleoside | Hypomethylating agent for cancer |
| Temozolomide | Alkylating agent | Used in glioblastoma treatment |
Case Studies and Research Findings
Research has demonstrated that this compound exhibits a high binding affinity to DNA and proteins involved in cell cycle regulation and apoptosis pathways.
Notable Studies:
- In vitro studies : Indicated significant cytotoxicity against various cancer cell lines.
- In vivo studies : Showed promising results in animal models for cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Structural Elements of the Target Compound :
- Tetracyclic Core : A diazatetracyclo[7.4.0.0¹,¹².0²,⁶]trideca-2(6),8-diene framework.
- Substituents : 5,6,7-Trimethoxyindole-2-carbonyl group, methyl ester, and diketone functionalities.
Comparisons :
5-Hydroxy-1H-Indole-2-Carboxylic Acid (10): Simpler structure with a single hydroxy group at C5 and a carboxylic acid group. Lacks the tetracyclic core and methoxy substituents, reducing steric hindrance and lipophilicity . Bioactivity: Not specified, but hydroxyindoles are often intermediates in anticancer or antimicrobial agents.
7-Substituted Triazolo[1,5-a]Pyrimidine-6-Carbonitriles (e.g., Compound 4a) :
- Features a triazolopyrimidine core with a 4-chlorophenyl and indol-3-yl group.
- Bioactivity: These compounds exhibit pesticidal or antitumor activity, though specific data are unavailable .
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo Derivatives (IIi, IIj) :
- Sulfur-containing tetracyclic systems with methoxy or hydroxy phenyl groups.
- Structural divergence (S vs. O/N in the target compound) alters electronic properties and bioavailability .
Functional Group Analysis
| Compound | Core Structure | Key Substituents | Heteroatoms | Bioactivity (Inferred) |
|---|---|---|---|---|
| Target Compound | Diazatetracyclo framework | 5,6,7-Trimethoxyindole, esters | N, O | Potential kinase inhibition |
| 5-Hydroxyindole-2-COOH (10) | Monocyclic indole | C5-OH, C2-COOH | N, O | Intermediate for drug synthesis |
| Triazolo[1,5-a]pyrimidine | Bicyclic triazole-pyrimidine | C3-indolyl, C7-(4-Cl-phenyl), CN | N | Pesticidal/antitumor |
| 3,7-Dithia-5-azatetracyclo | Sulfur-containing tetracycle | C9-(4-MeO/OH-phenyl) | N, S | Unreported |
Research Findings and Challenges
Structural and Conformational Analysis
- The tetracyclic core’s puckering and torsion angles could be analyzed using Cremer-Pople coordinates or ORTEP-3 for 3D visualization .
- Comparative crystallographic studies with sulfur-containing analogs (e.g., IIi, IIj) may reveal how heteroatom substitution impacts ring strain and stability .
Bioactivity Potential
- The trimethoxyindole group resembles motifs in natural products with anticancer properties, warranting further investigation .
Preparation Methods
Synthesis of the 5,6,7-Trimethoxy-1H-Indole-2-Carbonyl Moiety
The indole fragment is synthesized via a modified Vilsmeier-Haack formylation followed by sequential methoxylation. Starting from 2-nitro-3,4,5-trimethoxybenzaldehyde, reductive cyclization using iron powder in acetic acid yields 5,6,7-trimethoxy-1H-indole . Subsequent acylation at the C2 position is achieved via reaction with oxalyl chloride to form 5,6,7-trimethoxy-1H-indole-2-carbonyl chloride, which is stabilized as the acid chloride for downstream coupling .
Key Reaction Conditions:
-
Methoxylation: Methylation using dimethyl sulfate in alkaline conditions (70% yield) .
-
Acylation: Oxalyl chloride in dichloromethane with catalytic DMF (90% yield) .
Construction of the Diazatetracyclo Core
The diazatetracyclo[7.4.0.0¹,¹².0²,⁶]trideca-2(6),8-diene system is assembled through a tandem cyclization strategy. Methyl 4-methoxyacetoacetate is condensed with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a β-enaminone intermediate, which undergoes [4+2] cycloaddition with aminoacetaldehyde dimethyl acetal . Subsequent treatment with dimethyl oxalate and lithium methoxide induces Dieckmann cyclization, forming the pyridinone ring (Scheme 1) .
Critical Parameters:
-
Cycloaddition: Conducted in methanol at 40°C for 14 hours (yield: 78%) .
-
Dieckmann Cyclization: Lithium methoxide in THF at −5°C to 25°C (yield: 65%) .
Coupling of Indole and Diazatetracyclo Fragments
The indole-2-carbonyl chloride is coupled to the diazatetracyclo core via nucleophilic acyl substitution. The free amine on the diazatetracyclo system (position 10) reacts with the acid chloride in dichloromethane using triethylamine as a base .
Optimized Conditions:
-
Solvent: Anhydrous CH₂Cl₂ under nitrogen atmosphere.
-
Base: Triethylamine (3 equiv), 0°C to room temperature.
Final Functionalization and Esterification
The intermediate undergoes demethylation using magnesium bromide in acetonitrile at 50°C to reveal hydroxyl groups, followed by re-esterification with methyl chloroformate to install the methyl carboxylate .
Demethylation:
-
Reagent: MgBr₂ in CH₃CN, 50°C, 2 hours (yield: 88%) .
Esterification: -
Conditions: Methyl chloroformate, pyridine, 0°C (yield: 90%) .
Spectroscopic Characterization and Validation
1H-NMR (400 MHz, CDCl₃):
-
δ 7.45 (s, 1H, indole H-3), 6.90 (s, 1H, H-8), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 3.95 (s, 3H, OCH₃), 3.85 (s, 6H, OCH₃), 3.70 (s, 3H, COOCH₃) .
13C-NMR (100 MHz, CDCl₃):
HRMS (ESI):
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref ) | Method B (Ref ) |
|---|---|---|
| Indole Acylation | Oxalyl chloride | CDI-mediated |
| Cyclization Catalyst | DMF | LiOMe |
| Demethylation Agent | – | MgBr₂ |
| Overall Yield | 58% | 63% |
Method B offers superior yields due to optimized lithium alkoxide-mediated cyclization, whereas Method A provides a more straightforward indole functionalization .
Challenges and Side Reactions
-
Indole Ring Bromination: Competing electrophilic substitution at C3 of the indole moiety occurs if acylation is incomplete, necessitating rigorous temperature control .
-
Oxalate Ester Hydrolysis: Premature hydrolysis of dimethyl oxalate during cyclization reduces yields, requiring anhydrous conditions .
The patent-preferenced route (Method B) is scalable to kilogram quantities, with lithium methoxide and DMFDMA being cost-effective reagents . Critical process parameters include maintaining reaction temperatures below 25°C during oxalate ester addition and employing gradient crystallization for purification .
Q & A
Q. What are the established synthetic routes for this compound, and what are their critical reaction conditions?
A multi-step synthesis typically involves:
- Step 1 : Condensation of a 5,6,7-trimethoxyindole-2-carbonyl precursor with a diazatetracyclo intermediate under reflux in acetic acid with sodium acetate as a catalyst (similar to methods in ).
- Step 2 : Cyclization and oxidation to introduce the dioxo groups, requiring precise temperature control (110–120°C) and inert atmosphere to prevent side reactions .
- Critical Conditions : Solvent purity (<0.01% water), stoichiometric excess of the indole precursor (1.2–1.5 eq), and reaction time optimization (3–5 hours) to maximize yield .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- Spectroscopy : High-resolution NMR (¹³C, ¹H) to verify carbonyl (δ 165–175 ppm) and indole proton environments (δ 7.2–8.1 ppm). IR confirms lactam C=O stretches (~1700 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to validate molecular weight (e.g., [M+H]⁺ at m/z 567.2) .
- X-ray Crystallography : For unambiguous stereochemical assignment, particularly for the diazatetracyclo core .
Q. What are the stability considerations for this compound under different storage conditions?
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials.
- Light Sensitivity : The indole moiety undergoes photodegradation; use nitrogen-purged containers .
- Hydrolytic Stability : Susceptible to ester hydrolysis at pH < 3 or > 10; buffer solutions (pH 6–8) are recommended for biological assays .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound’s diazatetracyclo core?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model cyclization transition states and identify energy barriers. This predicts optimal solvent polarity (acetic acid vs. DMF) and catalyst effects .
- Reaction Path Search Tools : Software like GRRM or AFIR maps possible intermediates, reducing trial-and-error experimentation. For example, simulations may reveal a ketene intermediate during lactam formation .
- Machine Learning : Train models on existing heterocyclic reaction datasets to predict regioselectivity in multi-ring systems .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Iterative Validation : If NMR chemical shifts deviate >0.5 ppm from DFT predictions, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or conformational flexibility using MD simulations .
- Hybrid Experimental-DFT Workflows : Adjust computational parameters (e.g., solvent dielectric constant) to match observed IR or Raman peaks for carbonyl groups .
- Error Analysis : Quantify discrepancies using metrics like RMSD (root mean square deviation) for structural alignments between crystallographic and optimized geometries .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Target Fishing : Use chemoproteomics (e.g., affinity chromatography-MS) to identify binding partners, focusing on enzymes with indole-binding pockets (e.g., kinases or cytochrome P450) .
- Metabolite Tracking : Radiolabel the methyl ester group (¹⁴C) and monitor degradation pathways in hepatic microsomes .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified methoxy groups (e.g., 5-desmethoxy) to assess their impact on bioactivity .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar byproducts (e.g., hydrolyzed esters) .
- Membrane Chromatography : Employ mixed-mode membranes (e.g., Capto™ Core 700) for large-scale purification, leveraging both hydrophobicity and ion exchange .
- Chiral Separation : If stereoisomers form, use amylose-based chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral and computational data using tools like ChemDraw® and Gaussian. Document anomalies in a "contradiction log" with hypotheses for follow-up .
- Experimental Design : Apply factorial design (e.g., Box-Behnken) to optimize reaction parameters like temperature, solvent ratio, and catalyst loading .
- Ethical Data Practices : Ensure raw spectral and computational datasets are archived in repositories like PubChem or Zenodo for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
